1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one
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Overview
Description
1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one is a chemical compound that features a chloro group, a triazole ring, and a ketone functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with 1-chloro-3-chloropropan-2-one under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 1,2,4-triazole in a suitable solvent, such as dimethylformamide (DMF).
Step 2: Add 1-chloro-3-chloropropan-2-one to the solution.
Step 3: Introduce a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Step 4: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.
Step 5: Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of new triazole derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those with antifungal or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-(1,2,4-triazol-1-yl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency.
Comparison with Similar Compounds
1-Chloro-3-(1,2,3-triazol-1-yl)propan-2-one: Similar structure but with a different triazole ring.
1-Chloro-3-(1,2,4-triazol-1-yl)butan-2-one: Similar structure but with an additional carbon atom in the alkyl chain.
1-Chloro-3-(1,2,4-triazol-1-yl)propan-1-one: Similar structure but with the ketone group at a different position.
Uniqueness: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one is unique due to the specific positioning of the chloro group, triazole ring, and ketone group, which imparts distinct chemical reactivity and biological activity. The presence of the 1,2,4-triazole ring enhances its potential as a pharmacophore in drug design and development.
Properties
IUPAC Name |
1-chloro-3-(1,2,4-triazol-1-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-1-5(10)2-9-4-7-3-8-9/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDBTSHVVOOESJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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